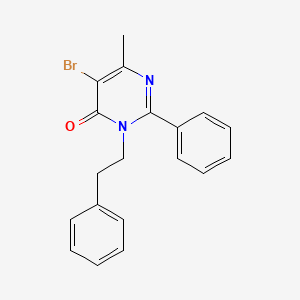
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and phenyl groups at the 2nd and 3rd positions of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-bromo-6-methyl-2-(2-phenylethyl)pyrimidin-4-one
Uniqueness
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C19H17BrN2O |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H17BrN2O/c1-14-17(20)19(23)22(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
Clé InChI |
RQSFYXAORMFYME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















